(4R,4'R)-2,2'-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole)
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Overview
Description
(4R,4’R)-2,2’-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound featuring two oxazole rings connected by an oxybis(phenylene) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazole Rings: The oxazole rings can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative under dehydrating conditions.
Linking the Oxazole Rings: The two oxazole rings are then connected via an oxybis(phenylene) linker. This step often involves a nucleophilic aromatic substitution reaction where the phenylene linker is introduced.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole rings, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the oxazole rings, converting them into more saturated heterocycles.
Substitution: The phenyl groups and the oxybis(phenylene) linker can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Saturated heterocycles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, (4R,4’R)-2,2’-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) serves as a chiral ligand or catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
The compound’s chiral nature makes it useful in studying stereoselective biological processes and interactions with biomolecules.
Medicine
Industry
In materials science, this compound can be used in the design of novel polymers and materials with unique optical and electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The oxazole rings and the chiral centers play crucial roles in binding to these targets, influencing the compound’s biological activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(4R,4’S)-2,2’-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole): A diastereomer with different stereochemistry.
2,2’-(oxybis(2,1-phenylene))bis(4,5-dihydrooxazole): Lacks the phenyl groups, leading to different chemical properties.
(4R,4’R)-2,2’-(ethylenedioxy)bis(4-phenyl-4,5-dihydrooxazole): Features an ethylenedioxy linker instead of an oxybis(phenylene) linker.
Uniqueness
(4R,4’R)-2,2’-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) is unique due to its specific chiral centers and the presence of both oxazole rings and phenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of (4R,4’R)-2,2’-(oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole), covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(4R)-4-phenyl-2-[2-[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]phenyl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O3/c1-3-11-21(12-4-1)25-19-33-29(31-25)23-15-7-9-17-27(23)35-28-18-10-8-16-24(28)30-32-26(20-34-30)22-13-5-2-6-14-22/h1-18,25-26H,19-20H2/t25-,26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBKXXKVLURHRH-UIOOFZCWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2OC3=CC=CC=C3C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC=C2OC3=CC=CC=C3C4=N[C@@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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